3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid
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Overview
Description
3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an appropriate phenyl derivative with a formamide source under specific conditions to introduce the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in the development of new materials and catalysts.
Biology: In biological research, 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application. For example, in medicinal chemistry, the compound might target enzymes involved in disease processes, while in industrial applications, it might interact with catalysts or other chemical species.
Comparison with Similar Compounds
Tetrazole derivatives: Other tetrazole derivatives with similar structures and properties.
Formamide derivatives: Compounds containing formamide groups that exhibit similar reactivity.
Uniqueness: 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is unique due to its combination of a tetrazole ring and a formamide group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-9(18)5-6-12-11(19)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4H,5-6H2,(H,12,19)(H,17,18)(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUFJFHZZRGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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